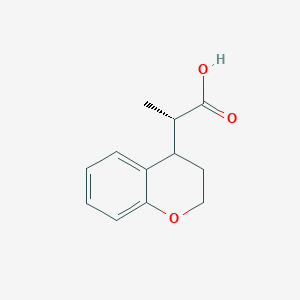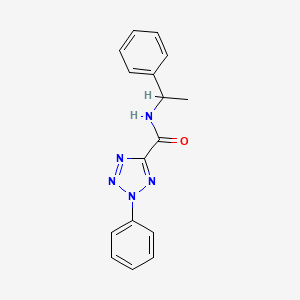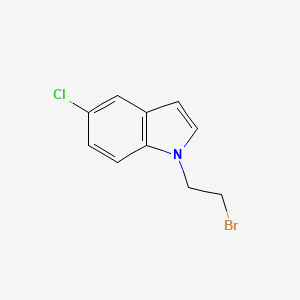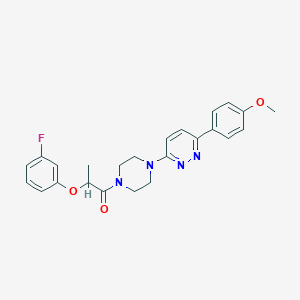
2-(3-Fluorophenoxy)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluorophenoxy)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C24H25FN4O3 and its molecular weight is 436.487. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Fluorophenoxy)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Fluorophenoxy)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimalarial Activity
Aryl piperazine and pyrrolidine derivatives, structurally related to the compound , have been synthesized and evaluated for their potential to inhibit the growth of Plasmodium falciparum, a parasite responsible for malaria. These studies revealed that certain structural features, including the presence of a hydroxyl group, a propane chain, and a fluorine atom, are crucial for antimalarial activity. The most active compounds in these series demonstrated significant activity against the Plasmodium falciparum strain, highlighting their potential as antimalarial agents (Mendoza et al., 2011).
Analgesic and Anti-inflammatory Properties
Research into derivatives structurally related to the specified compound has shown promise in the development of new analgesic and anti-inflammatory agents. Specifically, studies have identified compounds with potent analgesic activity superior to acetylsalicylic acid in certain tests, as well as comparable anti-inflammatory activity to standard compounds like indomethacin. These findings underscore the potential of such compounds for therapeutic applications in pain and inflammation management (Gökçe et al., 2005).
Synthesis and Structural Studies
The synthesis of complex molecules involving fluorophenyl and piperazine units, akin to the compound , has been a significant area of study. These efforts have focused on developing key intermediates for pharmaceuticals, demonstrating the versatility and importance of such structures in drug synthesis. Research detailing the synthesis routes and structural analysis of related compounds provides a foundation for the development of novel therapeutic agents (Botteghi et al., 2001).
Neurotransmitter Receptor Study
Compounds with structural similarities to the specified chemical have been utilized in the study of neurotransmitter receptors, such as the serotonin 5-HT1A receptor. Research involving radiolabeled antagonists has contributed to our understanding of serotonergic neurotransmission, offering insights into the functioning of serotonin receptors in the brain. Such studies are crucial for the development of treatments for neurological and psychiatric disorders (Plenevaux et al., 2000).
Antimicrobial and Antifungal Activities
Research has also focused on the antimicrobial and antifungal properties of compounds related to 2-(3-Fluorophenoxy)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one. Studies have demonstrated the potential of these compounds in treating infections caused by various microbial and fungal pathogens, highlighting their importance in the development of new antimicrobial agents (Patel & Patel, 2010).
特性
IUPAC Name |
2-(3-fluorophenoxy)-1-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c1-17(32-21-5-3-4-19(25)16-21)24(30)29-14-12-28(13-15-29)23-11-10-22(26-27-23)18-6-8-20(31-2)9-7-18/h3-11,16-17H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSCXGBFXQXWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)OC)OC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2890016.png)
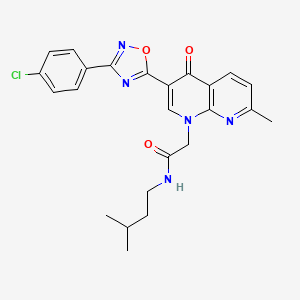
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2890018.png)

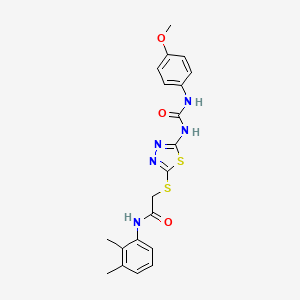
![(2Z)-6-bromo-2-[(2-fluoro-5-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2890027.png)
![9-(3-chloro-4-methylphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2890028.png)
![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-phenoxyaniline](/img/structure/B2890029.png)
![7-benzyl-N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2890030.png)

![N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide](/img/structure/B2890035.png)
